molecular formula C10H10ClFN2O B15091546 N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide

N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide

Cat. No.: B15091546
M. Wt: 228.65 g/mol
InChI Key: IWKCFVBPHLRMIG-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide is a chemical compound with the molecular formula C10H10ClFN2O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide typically involves the reaction of 4-chloro-3-fluoroaniline with azetidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as the purification of intermediates, optimization of reaction conditions, and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • 3-(4-Fluorophenyl)azetidine hydrochloride
  • 3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride

Comparison: N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C10H10ClFN2O

Molecular Weight

228.65 g/mol

IUPAC Name

N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide

InChI

InChI=1S/C10H10ClFN2O/c11-8-2-1-7(3-9(8)12)14-10(15)6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15)

InChI Key

IWKCFVBPHLRMIG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(=O)NC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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